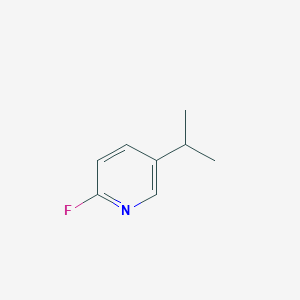![molecular formula C10H14O2 B6240332 2-{tricyclo[3.2.1.0,2,4]octan-6-yl}acetic acid, Mixture of diastereomers CAS No. 2375273-87-1](/img/new.no-structure.jpg)
2-{tricyclo[3.2.1.0,2,4]octan-6-yl}acetic acid, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{Tricyclo[3.2.1.0,2,4]octan-6-yl}acetic acid, mixture of diastereomers, is a complex organic compound with a unique tricyclic structure. This compound is characterized by its rigid, three-dimensional framework, which imparts distinct chemical and physical properties. It is widely used in scientific research due to its diverse applications in organic synthesis, drug development, and material science .
Preparation Methods
The synthesis of 2-{tricyclo[3.2.1.0,2,4]octan-6-yl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the Diels-Alder reaction, followed by a series of functional group transformations to introduce the acetic acid moiety. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .
In industrial settings, the production of this compound may involve optimized processes to scale up the synthesis while maintaining consistency and quality. Techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce costs .
Chemical Reactions Analysis
2-{Tricyclo[3.2.1.0,2,4]octan-6-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., sulfuric acid, palladium on carbon), and controlled temperatures (e.g., reflux, ice bath). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-{Tricyclo[3.2.1.0,2,4]octan-6-yl}acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structure.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism by which 2-{tricyclo[3.2.1.0,2,4]octan-6-yl}acetic acid exerts its effects involves interactions with specific molecular targets. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The rigid tricyclic structure of the compound allows for precise interactions with target molecules, influencing pathways involved in inflammation, pain, and other physiological processes .
Comparison with Similar Compounds
2-{Tricyclo[3.2.1.0,2,4]octan-6-yl}acetic acid can be compared with other tricyclic compounds, such as:
Tricyclo[3.2.1.0,2,4]octane derivatives: These compounds share a similar core structure but differ in the functional groups attached, leading to variations in reactivity and applications.
Norbornane derivatives: These compounds have a related bicyclic structure and are used in similar research areas, but their chemical properties and reactivity profiles differ.
Adamantane derivatives: These compounds feature a different tricyclic framework and are known for their stability and use in drug development.
The uniqueness of 2-{tricyclo[3.2.1.0,2,4]octan-6-yl}acetic acid lies in its specific combination of structural features and functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
2375273-87-1 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(6-tricyclo[3.2.1.02,4]octanyl)acetic acid |
InChI |
InChI=1S/C10H14O2/c11-10(12)3-6-1-5-2-7(6)9-4-8(5)9/h5-9H,1-4H2,(H,11,12) |
InChI Key |
NVMBEBTXXPMSTD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1CC(=O)O)C3C2C3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



